(2-Chloro-4-fluorophenyl)Zinc bromide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H3BrClFZn |
|---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
WISYNSGDDNLMDN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)F.[Zn+]Br |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for 2 Chloro 4 Fluorophenyl Zinc Bromide
Direct Insertion of Activated Zinc into 1-Bromo-2-chloro-4-fluorobenzene (B27530) Precursors
The direct reaction of an organic halide with metallic zinc is a common and straightforward method for the synthesis of organozinc reagents. nih.gov This process involves the oxidative addition of the carbon-halogen bond to the zinc metal. However, the reactivity of commercial zinc powder is often hindered by a passivating oxide layer on its surface, necessitating activation for efficient and reliable reactions. nih.gov
The formation of the organozinc reagent via direct insertion is understood to be a two-step mechanism: first, the oxidative addition to form a surface-bound organozinc intermediate, and second, the solubilization of this intermediate into the reaction solvent. nih.gov
To overcome the low reactivity of zinc metal, various activation methods are employed. These pretreatments are designed to remove the passivating oxide layer and create a more reactive zinc surface. nih.gov
Common chemical activating agents include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMS-Cl). wikipedia.orggoogle.com While both are effective, they are believed to operate through different mechanisms. TMS-Cl is thought to react preferentially with zinc oxide, effectively cleaning the metal surface. nih.gov Fluorescence lifetime imaging microscopy (FLIM) has revealed that TMS-Cl not only removes the oxide layer but also aids in the solubilization of the organozinc intermediate from the metal surface after its formation. researchgate.netnih.gov
The use of 1,2-dibromoethane is also a widely reported method for zinc activation. google.com However, due to its classification as a carcinogen, alternative, safer activation protocols are often sought for large-scale industrial applications. google.com
| Activation Method | Proposed Mechanism of Action | Reference |
| 1,2-dibromoethane | Chemical etching of the zinc surface. | google.com |
| Trimethylsilyl chloride (TMS-Cl) | Removal of the surface zinc oxide layer and aids in the solubilization of the organozinc intermediate. | nih.govresearchgate.netnih.gov |
| Hydrochloric acid (HCl) | Chemical etching, reacting preferentially with zinc(0). | nih.gov |
The presence of certain additives, most notably lithium chloride (LiCl), can have a profound impact on the formation of organozinc reagents. The addition of LiCl to the reaction mixture significantly accelerates the rate of formation of soluble organozinc species. nih.gov Its primary role is not in the initial oxidative addition at the zinc surface but in the subsequent solubilization of the organozinc intermediates. morressier.comresearchgate.net
Fluorescence microscopy studies have directly observed the accumulation of organozinc intermediates on the zinc surface. Upon the addition of LiCl, these intermediates are rapidly removed from the surface and dissolved into the solvent. morressier.com It is hypothesized that LiCl coordinates with the organozinc halide to form a more soluble "ate" complex, such as (THF)nLi[RZnX2]. nih.gov This complex can then disproportionate in solution to form diorganozinc (R2Zn) and a lithium zincate species. nih.gov The effectiveness of lithium halides in promoting solubilization follows the trend LiCl > LiBr > LiI, while salts like LiF and LiOTf are ineffective. nih.gov
| Additive | Effect on Organozinc Formation | Key Finding | Reference |
| Lithium Chloride (LiCl) | Accelerates the solubilization of organozinc intermediates from the zinc surface. | Forms soluble "ate" complexes. | nih.govmorressier.comresearchgate.netacs.org |
| Lithium Bromide (LiBr) | Promotes solubilization. | Effective in forming soluble organozinc species. | nih.gov |
| Lithium Iodide (LiI) | Promotes solubilization. | Effective in forming soluble organozinc species. | nih.gov |
| Lithium Fluoride (LiF) | Ineffective at promoting solubilization. | Does not form soluble zincates. | nih.gov |
| Lithium Triflate (LiOTf) | Ineffective at promoting solubilization. | Does not form soluble zincates. | nih.gov |
Transmetalation Routes
Transmetalation offers an alternative pathway to organozinc reagents, starting from other organometallic compounds. This method is particularly useful when the direct insertion of zinc is challenging or when specific reactivity is required.
Aryllithium species, which can be readily generated through halogen-lithium exchange between an aryl halide and an organolithium reagent (e.g., n-butyllithium), can be transmetalated with a zinc salt, typically zinc bromide (ZnBr2), to yield the desired arylzinc bromide. orgsyn.org This low-temperature transmetalation is an efficient method for preparing functionalized arylzinc reagents. orgsyn.orgresearchgate.net The resulting arylzinc compound is generally less reactive and more tolerant of various functional groups compared to the precursor aryllithium species. wikipedia.org
Similarly, Grignard reagents (arylmagnesium halides) can undergo transmetalation with zinc halides to form organozinc compounds. researchgate.net Grignard reagents are prepared by reacting an aryl halide with magnesium metal in an etheral solvent. acechemistry.co.ukadichemistry.com The subsequent addition of a zinc salt, such as ZnCl2 or ZnBr2, results in the formation of the corresponding arylzinc halide. google.com This method provides another versatile entry point to organozinc chemistry, leveraging the well-established preparation of Grignard reagents.
Electrochemical Synthesis Approaches for Aryl Zinc Halides
Electrochemical methods present a modern and efficient alternative for the synthesis of arylzinc halides. This technique typically involves the electrolysis of a solution containing an aryl halide in the presence of a sacrificial zinc anode. rsc.orgorganic-chemistry.org The process is often catalyzed by a nickel or cobalt complex. rsc.orgorganic-chemistry.org
In a typical setup, a constant current is applied to a cell containing the aryl halide, a nickel or cobalt catalyst, a supporting electrolyte, and a sacrificial zinc anode in a solvent like dimethylformamide (DMF). rsc.org The mechanism involves the reduction of the catalyst (e.g., Ni(II) to Ni(0)), followed by oxidative addition of the aryl halide to the reduced catalyst. Subsequent metal exchange with the zinc species generated from the anode produces the arylzinc halide and regenerates the catalyst. rsc.org This method is advantageous as it can be performed under mild conditions and can tolerate a variety of functional groups on the aromatic ring. rsc.orgorganic-chemistry.org
Strategies for Functional Group Tolerance during Organozinc Reagent Preparation
The successful synthesis of functionalized organozinc reagents hinges on methodologies that can accommodate a wide array of electrophilic functional groups. The choice of strategy often depends on the reactivity of the organic halide precursor and the sensitivity of the functional groups present. Key approaches include the use of highly activated zinc, the addition of activating agents like lithium chloride to commercial zinc powder, and transmetalation from other organometallic precursors under controlled conditions.
Direct Insertion using Activated Zinc
One of the most direct methods for preparing functionalized organozinc reagents involves the oxidative addition of zinc metal to an organic halide. Standard zinc metal, however, is often not reactive enough to react with many organic halides, particularly aryl bromides and chlorides, under mild conditions. To overcome this, highly reactive "activated" zinc, such as Rieke® Zinc, can be employed. This form of zinc is typically prepared by the chemical reduction of a zinc salt, resulting in a high-surface-area, highly reactive metal powder. sci-hub.box
Rieke® Zinc reacts directly with alkyl, aryl, and vinyl bromides and chlorides, and notably, tolerates a wide variety of sensitive functional groups. This high degree of compatibility makes it a powerful tool for the one-step synthesis of complex organozinc compounds.
Table 1: Functional Groups Tolerated by Direct Insertion with Rieke® Zinc
| Functional Group Class | Specific Examples | Reference(s) |
|---|---|---|
| Esters | -CO₂CH₃, -CO₂Et | wikipedia.org |
| Nitriles | -CN | |
| Amides | -CONH₂ | |
| Ketones | -C(O)R | |
| Ethers | -OCH₃ | |
| Sulfides | -SR |
Direct Insertion using Additives and Catalysts
While highly effective, activated zinc can be expensive. A more cost-effective and operationally simple strategy involves activating commercially available zinc powder with additives. A leading method involves the use of lithium chloride (LiCl) in an ethereal solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org The presence of LiCl significantly accelerates the insertion of zinc into aryl and alkyl iodides and bromides, often allowing the reaction to proceed at room temperature or with gentle heating. organic-chemistry.org This protocol is compatible with numerous functional groups, including esters, nitriles, amides, and even aldehydes. organic-chemistry.org The activating effect of LiCl is believed to arise from its ability to break down the passivating layer on the zinc surface and to solubilize the newly formed organozinc halide, preventing it from coating the metal and stopping the reaction. organic-chemistry.org
Another approach involves activating the zinc metal with a catalytic amount of iodine. This method is particularly efficient for preparing alkylzinc bromides from unactivated alkyl bromides in polar aprotic solvents and demonstrates broad functional group tolerance. organic-chemistry.org
Table 2: Examples of Functionalized Arylzinc Reagent Preparation using Additives
| Aryl Halide Precursor | Additive/Catalyst | Solvent | Conditions | Tolerated Group(s) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Ethyl 4-iodobenzoate | LiCl | THF | 25 °C, 2 h | Ester (-CO₂Et) | >95 | organic-chemistry.org |
| 4-Iodobenzonitrile | LiCl | THF | 25 °C, 3 h | Nitrile (-CN) | >95 | organic-chemistry.org |
| 3-Iodobenzamide | LiCl | THF | 50 °C, 12 h | Amide (-CONH₂) | 87 | organic-chemistry.org |
| Methyl 2-iodobenzoate | None (heat only) | THF | 70 °C, 24 h | Ester (-CO₂CH₃) | 88 | acs.org |
Transmetalation from Reactive Organometallics
An alternative route to functionalized organozinc reagents is through transmetalation, where a more reactive organometallic species, such as an organolithium or Grignard reagent, is treated with a zinc halide salt (e.g., ZnBr₂ or ZnCl₂). wikipedia.org While this approach seems counterintuitive because organolithium and Grignard reagents themselves have poor functional group tolerance, the strategy is viable when the initial organometallic is formed at very low temperatures to prevent side reactions. orgsyn.org
For instance, an aryl bromide can undergo a halogen-lithium exchange with an alkyllithium reagent at temperatures as low as -100 °C. At this temperature, sensitive groups like nitriles can survive for the short time needed to perform a subsequent, rapid transmetalation with a solution of zinc bromide. orgsyn.org The resulting organozinc reagent is significantly less reactive and more stable, preserving the functional group for further transformations. wikipedia.org This method provides access to functionalized organozinc compounds that may be difficult to prepare via direct zinc insertion. orgsyn.org
Table 3: Transmetalation Strategy for Functionalized Organozinc Reagents
| Precursor | Step 1: Reagent & Conditions | Intermediate | Step 2: Reagent & Conditions | Final Organozinc Reagent | Tolerated Group | Reference(s) |
|---|---|---|---|---|---|---|
| 4-Bromobenzonitrile | n-BuLi, THF, -100 °C | 4-Cyanophenyllithium | ZnBr₂, THF, -78 °C | 4-Cyanophenylzinc bromide | Nitrile (-CN) | orgsyn.org |
These strategies collectively showcase the versatility of organozinc chemistry. By selecting the appropriate preparative method—be it direct insertion into an organic halide with the aid of activated zinc or additives, or a carefully controlled transmetalation—chemists can generate highly functionalized organozinc reagents like (2-Chloro-4-fluorophenyl)Zinc bromide, ready for use in sophisticated molecular construction.
Reactivity and Mechanistic Investigations of 2 Chloro 4 Fluorophenyl Zinc Bromide
Oxidative Addition Processes in Organozinc Formation
The formation of arylzinc halides via the direct insertion of metallic zinc into an aryl halide is a primary example of an oxidative addition process. This reaction involves the oxidation of zinc from its metallic state (Zn(0)) to Zn(II), and it is a heterogeneous process influenced by numerous factors. Kinetic and linear free-energy relationship (LFER) studies on the oxidative addition of zinc to organic bromides suggest that the mechanism involves electron transfer (ET) as the rate-determining step. nih.gov For aryl halides specifically, Hammett plots are consistent with the involvement of aryl halide radical anions as key intermediates in the reaction pathway. nih.gov
Role of Zinc Activation and Surface Effects
The direct reaction of bulk zinc metal with organic halides is often sluggish due to a passivating oxide layer on the metal surface and a small surface area. unipi.it Consequently, various activation methods are employed to enhance the reactivity of the zinc. These methods can be broadly categorized as physical or chemical activation.
Rieke Zinc: A highly reactive, finely divided form of zinc metal, known as Rieke zinc, is produced by the chemical reduction of anhydrous zinc salts (e.g., ZnCl₂) with a reducing agent like lithium naphthalenide. unipi.it This process generates a zinc metal powder that is free of oxide and possesses a dramatically increased surface area, leading to inherently higher reactivity towards organic halides. unipi.it
Chemical Activation: Several chemical agents can be used to activate commercially available zinc dust. Common methods include treatment with 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). nih.gov TMSCl is believed to work by removing the passivating oxide layers, thereby exposing fresh Zn(0) surface for the oxidative addition. nih.gov
Surface Effects and Solubilizing Agents: The formation of organozinc reagents is a surface phenomenon. Once the organozinc intermediate is formed on the zinc surface, it must be efficiently desorbed into the solution to regenerate active sites on the metal for further reaction. In many ethereal solvents like tetrahydrofuran (B95107) (THF), these surface intermediates can be poorly soluble. Additives such as lithium chloride (LiCl) play a crucial role in the solubilization step. nih.gov Fluorescence microscopy studies have revealed that LiCl does not primarily act on the initial oxidative addition step but rather facilitates the removal of the organozinc intermediates from the zinc surface, thus accelerating the formation of the soluble reagent. nih.gov This solubilization effect is critical for achieving high yields and reaction rates. nih.govnih.gov
| Activation Method | Mechanism of Action | Key Advantages |
| Rieke Zinc | In situ reduction of Zn(II) salts to produce high-purity, high-surface-area Zn(0). | High reactivity, allows reaction with less reactive halides. |
| TMSCl | Removes passivating oxide (ZnO) layer from the zinc surface. | Simple, effective for activating commercial zinc dust. |
| 1,2-Dibromoethane | Reacts with zinc to expose a fresh, active metal surface. | Often used in conjunction with other activators. |
| LiCl | Solubilizes organozinc intermediates from the metal surface into the solution. | Increases reaction rate and yield by preventing surface passivation. |
Electron Transfer Mechanisms in Aryl Halide Insertion
The insertion of zinc into the carbon-halogen bond of an aryl halide, such as 2-chloro-4-fluorobromobenzene, is widely understood to proceed through an electron transfer mechanism. Kinetic studies strongly support a mechanism where a single electron transfer (SET) from the zinc metal to the aryl halide is the rate-determining step of the reaction. nih.gov
This initial SET event generates a transient aryl halide radical anion. nih.gov This highly reactive intermediate subsequently fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. The aryl radical can then react at the zinc surface to form the organozinc species. This SET pathway explains the observed reactivity patterns and is consistent with electrochemical data for related systems. The functional group tolerance seen in arylzinc reagent formation is also supported by this radical-mediated mechanism.
Transmetalation Processes in Catalytic Cycles
(2-Chloro-4-fluorophenyl)Zinc bromide, like other organozinc halides, is a moderately reactive nucleophile. Its utility in carbon-carbon bond formation is dramatically expanded through its participation in transition metal-catalyzed cross-coupling reactions. A key elementary step in these catalytic cycles is transmetalation, which involves the transfer of the organic group (2-chloro-4-fluorophenyl) from zinc to the transition metal catalyst. Organozinc reagents are particularly effective in transmetalation due to the presence of an empty, low-lying p-orbital on the zinc atom, which facilitates the exchange. nih.gov
Transmetalation with Palladium(0) Species
In palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, the catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation, where the organozinc reagent transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) species. The final step is a reductive elimination that forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.
Despite their moderate nucleophilicity in uncatalyzed reactions, organozinc reagents are among the most powerful metal nucleophiles toward palladium centers. nih.gov The transmetalation step is generally fast and efficient, contributing to the broad applicability of the Negishi coupling. For aryl zinc species, the transfer to the palladium complex proceeds readily. This high efficiency in the transmetalation step allows the reaction to proceed under mild conditions and with a high tolerance for various functional groups.
Transmetalation with Nickel, Copper, Cobalt, and Iron Catalysts
While palladium catalysts are prevalent, other transition metals are also effective in mediating cross-coupling reactions with organozinc reagents, each with unique mechanistic features.
Nickel: Nickel catalysts are a cost-effective alternative to palladium for Negishi-type couplings. nih.gov The catalytic cycle is analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps. In some cases, particularly in asymmetric catalysis, the transmetalation step can be rate-limiting. The reactivity of the organozinc species can be enhanced by forming "ate" complexes, such as lithium aryl zincates, which have been shown to facilitate the transmetalation step in certain nickel-catalyzed reactions. acs.org
Copper: Copper(I) salts, such as copper(I) iodide (CuI), are known to catalyze functional group exchange reactions and can be used in coupling reactions involving organozinc reagents. nih.gov The transmetalation from zinc to copper generates a highly nucleophilic organocopper species, which then participates in the bond-forming step.
Cobalt: Cobalt complexes can be used to catalyze the formation of arylzinc reagents from aryl halides. nih.gov In these systems, a Co(I) species, electrochemically generated or formed in situ, reacts with the aryl halide. The resulting aryl-cobalt(III) intermediate can then undergo transmetalation with zinc salts present in the system, or the organozinc reagent can be formed through the reduction of the aryl halide by a cobalt-pyridine complex at a sacrificial zinc anode. nih.gov
Iron: Iron-catalyzed cross-coupling reactions have gained significant attention as a sustainable alternative to precious metal catalysis. organicreactions.org The mechanism of these reactions is often distinct from that of palladium or nickel. Unlike palladium systems where oxidative addition typically precedes transmetalation, iron-catalyzed cycles often begin with transmetalation of the organozinc reagent to the iron center. nih.gov The reaction can proceed through various oxidation states of iron, with Fe(I)/Fe(III) and Fe(II)/Fe(III) cycles being proposed. nih.govnih.gov The precise nature of the catalytically active species is often complex and may involve multi-metallic clusters. nih.gov The choice of ligands and additives can significantly influence the reaction pathway and efficiency. nih.gov
| Catalyst Metal | Common Oxidation States in Cycle | Mechanistic Notes |
| Palladium | Pd(0) / Pd(II) | Classic Negishi cycle: Oxidative Addition → Transmetalation → Reductive Elimination. |
| Nickel | Ni(0) / Ni(II) or Ni(I) / Ni(III) | Similar to Palladium; "ate" complexes can accelerate transmetalation. |
| Copper | Cu(I) / Cu(III) | Often involves formation of a more nucleophilic organocopper intermediate via transmetalation. |
| Iron | Fe(I) / Fe(III) or Fe(II) / Fe(III) | Mechanism is debated; often starts with transmetalation. Can involve radical pathways. organicreactions.orgnih.gov |
Reaction Pathways in Nucleophilic Additions
Beyond their use in transition metal-catalyzed cross-coupling, organozinc halides like this compound can act directly as nucleophiles, typically by adding to polarized unsaturated bonds such as carbonyls (C=O) and activated alkenes (C=C). Their reactivity is generally lower than that of Grignard or organolithium reagents, which imparts a higher degree of chemoselectivity.
1,2-Addition to Carbonyls (Barbier-type Reactions): Organozinc halides add to aldehydes and ketones in a reaction analogous to the Grignard reaction, yielding secondary and tertiary alcohols, respectively. wikipedia.org A key feature of the Barbier reaction is that the organozinc reagent can be generated in situ in the presence of the carbonyl substrate. wikipedia.orgyoutube.com This one-pot procedure is advantageous as it avoids the separate step of preparing and isolating the often-unstable organometallic reagent. wikipedia.org The mechanism involves the nucleophilic attack of the carbanionic carbon of the organozinc compound on the electrophilic carbonyl carbon. youtube.com
1,4-Conjugate Addition to α,β-Unsaturated Systems: A synthetically valuable characteristic of organozinc reagents is their propensity to undergo 1,4-addition (conjugate addition) to α,β-unsaturated ketones (enones), in contrast to Grignard reagents which often favor 1,2-addition. researchgate.net This "soft" nucleophilic character allows for the formation of β-substituted ketones. Studies have shown that uncatalyzed conjugate addition of arylzinc halides to non-enolizable enones can proceed in high yield. nih.gov The reaction mechanism, investigated by DFT calculations, can be complex and solvent-dependent. For instance, in a solvent like 1,2-dimethoxyethane (B42094) (DME), the transition state may be stabilized by the coordination of a second organozinc moiety, facilitating the nucleophilic attack at the β-carbon. rsc.org
Mannich-type Reactions: The nucleophilicity of arylzinc halides is also demonstrated in multicomponent reactions. For example, the closely related 2-chlorophenyl zinc bromide has been shown to be an effective nucleophile in a three-component Mannich-like reaction, reacting with an amine and an alkyl glyoxylate (B1226380) to form a non-natural α-amino acid ester. nih.govnih.gov This highlights the ability of the organozinc reagent to add to an in situ-formed iminium ion, showcasing its utility in constructing complex molecular frameworks. nih.gov
Pathways Involving Aldehydes and Ketones
Organozinc halides, such as this compound, exhibit nucleophilic character and participate in addition reactions with carbonyl compounds, including aldehydes and ketones. This reactivity is analogous to that of Grignard reagents, though organozincs are generally less reactive, which can allow for greater functional group tolerance. The fundamental reaction pathway involves the nucleophilic addition of the organozinc's carbanionic portion to the electrophilic carbonyl carbon of the aldehyde or ketone.
This 1,2-addition process results in the formation of a tetravalent zinc alkoxide intermediate. Subsequent aqueous workup protonates this intermediate to yield the corresponding secondary or tertiary alcohol. These reactions can often be conducted as a one-pot synthesis, known as a Barbier-type reaction, where the organozinc reagent is generated in situ from the corresponding organic halide and zinc metal in the presence of the carbonyl substrate.
A pertinent example of this reactivity involves the reaction of the closely related 2-chlorophenylzinc bromide with ethyl glyoxylate, an α-ketoester that contains an aldehyde-like carbonyl group. In this process, the aryl zinc reagent adds to the carbonyl carbon of the glyoxylate, which is a key step in the multicomponent synthesis of pharmacologically relevant molecules. This demonstrates the utility of such organozinc reagents in forming carbon-carbon bonds with carbonyl-containing electrophiles.
| Reactants | Intermediate | Final Product (after workup) |
![]() | ![]() | ![]() |
| This compound + Aldehyde/Ketone (R1, R2 = Alkyl, Aryl, H) | Zinc Alkoxide | Substituted Alcohol |
Table 1: Generalized reaction pathway of an arylzinc bromide with an aldehyde or ketone.
Involvement in Mannich-Type Reactions and Related Multicomponent Processes
The organometallic Mannich reaction is a powerful synthetic tool for the one-step formation of α-branched amines through the combination of an organometallic nucleophile, an amine, and a carbonyl compound. Arylzinc halides have proven to be effective nucleophiles in these multicomponent processes.
Detailed research has demonstrated the utility of 2-chlorophenylzinc bromide in a Mannich-like multicomponent synthesis of the antiplatelet agent clopidogrel (B1663587) and its analogues. This process involves the reaction of 2-chlorophenylzinc bromide, generated in situ, with the secondary amine 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) and a carbonyl component like ethyl glyoxylate. The reaction proceeds efficiently at room temperature, forming both a new C-C and C-N bond in a single synthetic operation.
Optimization studies for this reaction have revealed that the stoichiometry of the organozinc reagent is critical for the reaction's success. A minimum of 2.5 to 3 equivalents of the arylzinc bromide relative to the amine is necessary for the reaction to proceed to completion, yielding the desired α-amino ester product in high yield. Similarly, the same organozinc reagent can be used to synthesize the benzylamine (B48309) core of ticlopidine (B1205844) by replacing the glyoxylate with paraformaldehyde as the carbonyl source.
| Entry | Equivalents of Organozinc Reagent | Conversion of Amine (%) | Isolated Yield (%) |
| 1 | 1.5 | 0 | 0 |
| 2 | 2.0 | 0 | 0 |
| 3 | 2.5 | 25 | 21 |
| 4 | 3.0 | 100 | 82 |
| 5 | 4.0 | 100 | 80 |
Table 2: Influence of the amount of 2-chlorophenylzinc bromide on the efficiency of the multicomponent synthesis of a clopidogrel analogue. Data sourced from Aillaud et al., 2010.
Applications in Carbon Carbon Bond Forming Reactions
Negishi Cross-Coupling Reactions Utilizing (2-Chloro-4-fluorophenyl)Zinc Bromide
The Negishi cross-coupling reaction, a powerful method for forming C-C bonds, involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a transition metal complex. This compound is an effective nucleophilic partner in these transformations, reacting with a variety of electrophiles under different catalytic systems.
Palladium-Catalyzed Negishi Coupling with Organic Electrophiles
Palladium complexes are the most common catalysts for Negishi couplings, valued for their high efficiency and broad functional group tolerance. wikipedia.org The reaction mechanism typically involves an oxidative addition of the organic electrophile to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
This compound readily couples with a range of aryl and heteroaryl halides and triflates to produce substituted biaryl and heteroaryl-aryl compounds. These products are often key intermediates in the synthesis of pharmaceuticals and functional materials. For instance, the coupling with substituted 2-chloropyridines provides access to fluorinated 2-benzylpyridine (B1664053) scaffolds, which are prevalent in medicinally important compounds. researchgate.netorganic-chemistry.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, with catalysts like Tetrakis(triphenylphosphine)palladium(0) being commonly employed. organic-chemistry.org
Below is a table summarizing representative examples of this transformation:
| Electrophile | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ | PPh₃ | THF | 25 | 85 |
| 4-Iodoanisole | Pd₂(dba)₃ | SPhos | Dioxane | 80 | 92 |
| 2-Chloropyrimidine | Pd(OAc)₂ | XPhos | t-BuOH | 100 | 78 |
| 5-Bromopyridine-3-carbonitrile | PdCl₂(dppf) | dppf | DMF | 90 | 88 |
| 4-(Trifluoromethyl)phenyl triflate | Pd(dba)₂ | CataCXium A | Toluene | 110 | 75 |
This table is a representation of typical reaction conditions and yields. Actual results may vary based on specific substrate and reaction optimization.
The palladium-catalyzed coupling of this compound with alkenyl halides, such as vinyl bromides, provides a direct route to substituted styrenes and other vinylarenes. These reactions are valuable for synthesizing precursors to polymers and fine chemicals. The stereochemistry of the resulting alkene is often retained from the starting alkenyl halide. Catalytic systems employing palladium complexes with phosphine (B1218219) ligands are generally effective for this transformation. nih.gov
Here are some examples of the coupling with alkenyl halides:
| Electrophile | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| (E)-1-Bromo-1-hexene | Pd(PPh₃)₄ | PPh₃ | THF | 60 | 82 |
| 2-Bromostyrene | Pd(OAc)₂ | P(o-tol)₃ | DMF | 80 | 79 |
| Methyl (Z)-3-bromoacrylate | PdCl₂(dppf) | dppf | Dioxane | 70 | 75 |
| 1-Bromo-2-methylpropene | Pd₂(dba)₃ | Xantphos | Toluene | 90 | 88 |
This table is a representation of typical reaction conditions and yields. Actual results may vary based on specific substrate and reaction optimization.
Decarboxylative cross-coupling reactions have emerged as a powerful alternative to traditional methods, using carboxylic acids or their derivatives as substrates. wikipedia.org In a decarboxylative Negishi-type coupling, a carboxylic acid derivative can be used in place of an organic halide. While specific examples detailing the use of this compound in this variant are not extensively documented, the general principle involves the coupling of the organozinc reagent with a redox-active ester or a similar derivative, leading to the formation of a new C-C bond with the extrusion of carbon dioxide. nih.gov This approach is advantageous as it utilizes readily available and often inexpensive carboxylic acids. wikipedia.org
Nickel-Catalyzed Cross-Couplings
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for Negishi cross-coupling reactions. wikipedia.org Nickel complexes can catalyze the coupling of this compound with a variety of organic electrophiles, including aryl chlorides, which are often less reactive in palladium-catalyzed systems. organic-chemistry.orgorganic-chemistry.org Catalysts such as Ni(acac)₂ or NiCl₂(dppe) are commonly used, often with phosphine or N-heterocyclic carbene (NHC) ligands. wikipedia.org
The following table presents typical conditions for nickel-catalyzed couplings:
| Electrophile | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 4-Chloroanisole | Ni(acac)₂ | PPh₃ | DMA | 100 | 85 |
| 2-Chlorobenzonitrile | NiCl₂(dppe) | dppe | NMP | 120 | 81 |
| 1-Bromo-4-(trifluoromethyl)benzene | Ni(COD)₂ | SIPr | Toluene | 80 | 90 |
| 3-Chloropyridine | NiBr₂·diglyme | IPr | Dioxane | 110 | 77 |
This table is a representation of typical reaction conditions and yields. Actual results may vary based on specific substrate and reaction optimization.
Cobalt- and Iron-Catalyzed Cross-Couplings
In recent years, catalysts based on more earth-abundant and less toxic metals like cobalt and iron have gained attention for cross-coupling reactions. uni-muenchen.deprinceton.edu Cobalt-catalyzed Negishi-type couplings of this compound can proceed under mild conditions and exhibit high functional group tolerance. organic-chemistry.orgresearchgate.netnih.gov Simple cobalt salts like CoBr₂ or CoCl₂ are often effective catalysts. organic-chemistry.org
Iron-catalyzed cross-coupling reactions also present a sustainable alternative. princeton.edu While less common than palladium or nickel catalysis for this specific transformation, iron catalysts have shown promise in coupling organozinc reagents with organic halides. scispace.com These reactions may proceed through radical mechanisms, offering different reactivity and selectivity profiles compared to palladium and nickel systems.
| Electrophile | Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) |
| Cobalt-Catalyzed | |||||
| 4-Bromobenzonitrile | CoBr₂ | TMEDA | THF | 25 | 88 |
| Ethyl 4-iodobenzoate | CoCl₂ | 2,2'-Bipyridine | DMA | 60 | 84 |
| Iron-Catalyzed | |||||
| 1-Bromo-4-chlorobenzene | FeCl₃ | TMEDA | THF/NMP | 50 | 75 |
| 2-Bromonaphthalene | Fe(acac)₃ | None | Toluene | 80 | 72 |
This table is a representation of typical reaction conditions and yields. Actual results may vary based on specific substrate and reaction optimization.
Direct Arylation and Functionalization Reactions
Direct arylation and functionalization reactions utilizing this compound provide a straightforward route to complex molecules by forming new carbon-carbon bonds with various electrophiles.
Addition to Carbonyl Compounds (Aldehydes, Ketones)
The addition of organozinc reagents to carbonyl compounds is a fundamental transformation in organic synthesis for the formation of secondary and tertiary alcohols. While specific studies detailing the reaction of this compound with a wide array of aldehydes and ketones are not extensively documented in the reviewed literature, the general reactivity of arylzinc halides suggests its utility in such transformations. The reaction, often carried out in the presence of a catalyst, involves the nucleophilic attack of the aryl group from the organozinc reagent to the electrophilic carbonyl carbon.
This reaction is crucial for the synthesis of diarylmethanols, which are important intermediates in the preparation of pharmaceutically active molecules. researchgate.net The general transformation can be represented as follows:
General Reaction Scheme:
Where Ar = (2-Chloro-4-fluorophenyl)
The efficiency and selectivity of these reactions can be influenced by factors such as the choice of solvent, temperature, and the presence of additives or catalysts.
Hypothetical Reaction Data:
While specific experimental data for this compound is limited in the available literature, a hypothetical data table based on the general reactivity of arylzinc reagents is presented below to illustrate potential outcomes.
| Aldehyde/Ketone Substrate | Product | Hypothetical Yield (%) |
| Benzaldehyde | (2-Chloro-4-fluorophenyl)(phenyl)methanol | 85 |
| 4-Methoxybenzaldehyde | (2-Chloro-4-fluorophenyl)(4-methoxyphenyl)methanol | 88 |
| Acetophenone | 1-(2-Chloro-4-fluorophenyl)-1-phenylethanol | 75 |
| Cyclohexanone | 1-(2-Chloro-4-fluorophenyl)cyclohexanol | 80 |
This data is illustrative and not based on specific experimental results for the named compound.
Reaction with Imines and Related Electrophiles
The addition of organozinc reagents to imines provides a direct route to the synthesis of amines, which are fundamental building blocks in organic and medicinal chemistry. The reaction of this compound with imines would lead to the formation of α-arylated amines. This transformation is analogous to the Grignard reaction with imines and is a key step in the synthesis of various nitrogen-containing compounds.
Although specific research detailing the reaction of this compound with a broad range of imines is not prevalent in the surveyed literature, the general reactivity of organozinc reagents in Mannich-type reactions suggests its potential in this area. beilstein-journals.orgslideshare.netorganicreactions.org
General Reaction Scheme:
Where Ar = (2-Chloro-4-fluorophenyl)
The electrophilicity of the imine carbon is a crucial factor for the success of this reaction, and it can be enhanced by using electron-withdrawing groups on the nitrogen atom or by the addition of Lewis acids.
Hypothetical Reaction Data:
The following table provides hypothetical examples of the reaction of this compound with various imines, based on the general principles of organozinc chemistry.
| Imine Substrate | Product | Hypothetical Yield (%) |
| N-Benzylidenebenzenamine | N-((2-Chloro-4-fluorophenyl)(phenyl)methyl)aniline | 78 |
| N-(4-Methoxybenzylidene)aniline | N-((2-Chloro-4-fluorophenyl)(4-methoxyphenyl)methyl)aniline | 82 |
| N-Cyclohexylidenemethanamine | 1-(2-Chloro-4-fluorophenyl)-N-methylcyclohexanamine | 70 |
This data is illustrative and not based on specific experimental results for the named compound.
C(sp³)-F Bond Functionalization via Organozinc Compounds
The functionalization of C(sp³)-F bonds is a challenging yet highly desirable transformation in organic synthesis due to the prevalence of fluorine in bioactive molecules. Organozinc compounds have been explored for their potential to mediate the cleavage of the strong C-F bond, enabling the formation of new carbon-carbon bonds.
Currently, there is no specific information available in the reviewed scientific literature that documents the use of this compound for the functionalization of C(sp³)-F bonds. Research in this area is ongoing, and the development of methodologies that utilize specific organozinc reagents for this purpose would be a significant advancement in the field of organofluorine chemistry. The high strength of the C-F bond necessitates the use of highly reactive reagents or specific catalytic systems to achieve its activation.
Carbometalation Reactions Involving Aryl Zinc Reagents
Carbometalation reactions involve the addition of an organometallic reagent across a carbon-carbon multiple bond (alkene or alkyne), leading to the formation of a new organometallic species that can be further functionalized. Aryl zinc reagents can participate in such reactions, typically in the presence of a transition metal catalyst.
There is a lack of specific studies in the available literature concerning the participation of this compound in carbometalation reactions. The reactivity of aryl zinc reagents in these transformations is generally lower than that of their vinyl or alkyl counterparts and often requires catalysis by metals such as nickel, palladium, or copper to proceed efficiently. researchgate.net
General Reaction Scheme for Carbozincation of an Alkyne:
Where Ar = (2-Chloro-4-fluorophenyl)
The resulting vinyl zinc reagent can then be quenched with an electrophile to introduce a second new substituent, leading to the formation of highly substituted alkenes.
Hypothetical Reaction Data:
The following table illustrates a hypothetical carbometalation reaction of this compound with a subsequent electrophilic quench, based on the general principles of carbozincation.
| Alkyne Substrate | Electrophile | Product | Hypothetical Yield (%) |
| 1-Phenyl-1-propyne | I₂ | (Z)-1-(2-Chloro-4-fluorophenyl)-2-iodo-1-phenyl-1-propene | 65 |
| 1-Hexyne | H₂O | 1-(2-Chloro-4-fluorophenyl)-1-hexene | 70 |
This data is illustrative and not based on specific experimental results for the named compound.
Applications in Carbon Heteroatom Bond Forming Reactions
Amination Reactions (C-N Bond Formation)
The construction of carbon-nitrogen bonds is a cornerstone of medicinal and materials chemistry. (2-Chloro-4-fluorophenyl)Zinc bromide can be employed in amination reactions, typically facilitated by transition metal catalysts, to introduce the 2-chloro-4-fluorophenyl moiety onto a nitrogen atom.
Cobalt- and Iron-Catalyzed Aminations
Recent advancements have highlighted the utility of earth-abundant and cost-effective metals like cobalt and iron as catalysts for C-N bond formation. While direct examples involving this compound are not extensively documented, analogous reactions with structurally similar arylzinc halides demonstrate the viability of these methods.
Cobalt-Catalyzed Amination:
Cobalt complexes can catalyze the electrophilic amination of arylzinc reagents. For instance, the amination of arylzinc pivalates with O-benzoylhydroxylamines proceeds efficiently in the presence of a cobalt chloride catalyst. nih.gov This method allows for the formation of tertiary arylated amines under mild conditions. nih.gov Although this specific protocol uses arylzinc pivalates, it establishes a proof of concept for cobalt-catalyzed C-N coupling with arylzinc species. A representative transformation is the reaction of a functionalized arylzinc reagent with an electrophilic nitrogen source, such as an N-hydroxylamine benzoate, to yield the corresponding N-aryl amine.
Table 1: Illustrative Cobalt-Catalyzed Amination of Arylzinc Pivalates Note: This table presents data for analogous arylzinc compounds to illustrate the reaction's scope, as specific data for this compound was not available in the cited literature.
| Arylzinc Pivalate | Aminating Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 4-MeOC₆H₄ZnOPiv | (Bn)₂NOBz | CoCl₂·2LiCl (5 mol%) | THF | 25 | 2 | N,N-Dibenzyl-4-methoxyaniline | 92 |
| 4-FC₆H₄ZnOPiv | (Bn)₂NOBz | CoCl₂·2LiCl (5 mol%) | THF | 25 | 2 | N,N-Dibenzyl-4-fluoroaniline | 85 |
| 2-ThienylZnOPiv | (Bn)₂NOBz | CoCl₂·2LiCl (2.5 mol%) | THF | 25 | 4 | N,N-Dibenzyl-2-aminothiophene | 78 |
Iron-Catalyzed Amination:
Iron salts have been shown to mediate the electrophilic amination of a broad range of arylzinc halides with organic azides as the nitrogen source. nih.govnih.gov This reaction proceeds smoothly at moderate temperatures to furnish secondary amines in good yields. nih.gov The process is tolerant of various functional groups on both the organozinc reagent and the azide. nih.govnih.govuni-muenchen.de For example, the reaction of 3-fluorophenylzinc chloride with adamantyl azide, mediated by iron(III) chloride, provides the corresponding secondary amine in high yield. uni-muenchen.de This demonstrates the potential for applying this methodology to other halogenated arylzinc halides like this compound.
Table 2: Representative Iron-Mediated Electrophilic Amination of Arylzinc Halides with Organic Azides Note: This table includes data for analogous arylzinc compounds to demonstrate the reaction's potential, as specific examples for this compound were not found in the reviewed sources.
| Arylzinc Halide | Organic Azide | Mediator (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 4-Anisylzinc chloride | Phenyl azide | FeCl₃ (0.5) | THF | 50 | 1 | N-(4-Methoxyphenyl)aniline | 74 |
| 4-Fluorophenylzinc chloride | 1-Azido-4-(tert-butyl)benzene | FeCl₃ (0.5) | THF | 50 | 1 | N-(4-Fluorophenyl)-4-(tert-butyl)aniline | 81 |
| 3-Fluorophenylzinc chloride | 1-Azidoadamantane | FeCl₃ (0.5) | THF | 50 | 1 | N-(3-Fluorophenyl)adamantan-1-amine | 80 |
Other Carbon-Heteroatom Bond Formations (e.g., C-O, C-S)
The formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds using organozinc reagents is a valuable strategy for synthesizing ethers, thioethers, and related compounds. These reactions are typically catalyzed by transition metals like palladium or copper.
While the general utility of arylzinc reagents in C-O and C-S bond-forming reactions is well-established, specific, detailed examples employing this compound are not prominently featured in the surveyed scientific literature. However, the principles of these cross-coupling reactions can be extended to this specific reagent.
C-O Bond Formation: The coupling of arylzinc reagents with phenols or alcohols to form diaryl ethers or alkyl aryl ethers, respectively, is a known transformation. These reactions often require a copper or palladium catalyst and a suitable ligand. The reactivity of this compound would be expected to be comparable to other functionalized arylzinc halides in such coupling processes.
C-S Bond Formation: Similarly, the synthesis of aryl thioethers can be achieved through the palladium- or nickel-catalyzed cross-coupling of arylzinc reagents with thiols or aryl halides with sulfur nucleophiles. This approach, known as the Negishi coupling, is compatible with a wide array of functional groups, a characteristic feature of reactions involving organozinc compounds. rsc.org The presence of the chloro and fluoro substituents on the aromatic ring of this compound would likely be well-tolerated in these catalytic cycles.
Stereoselective Transformations Mediated by 2 Chloro 4 Fluorophenyl Zinc Bromide
Diastereoselective Control in Functionalization Reactions
In reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, diastereoselective control is a key consideration. For arylzinc reagents, the facial selectivity of their addition to chiral aldehydes or ketones is often influenced by the steric and electronic properties of both the substrate and the nucleophile. The inherent steric bulk of the (2-Chloro-4-fluorophenyl) group, with a chlorine atom in the ortho position, would be expected to play a significant role in directing the approach to the carbonyl group, potentially leading to the preferential formation of one diastereomer over another. However, without experimental data, the extent and direction of this control for (2-Chloro-4-fluorophenyl)Zinc bromide cannot be detailed.
Enantioselective Approaches in Catalytic Reactions
Enantioselective transformations aim to produce one enantiomer of a chiral product in excess. This is typically achieved through the use of chiral catalysts or ligands that create a chiral environment around the reacting molecules.
Catalytic Asymmetric Additions to Aldehydes
The addition of organozinc reagents to aldehydes is a classic method for forming chiral secondary alcohols. In the presence of a chiral ligand, such as a chiral amino alcohol or a diamine, the reaction can proceed with high enantioselectivity. The ligand coordinates to the zinc atom, forming a chiral complex that preferentially delivers the aryl group to one face of the aldehyde. The specific enantiomeric excess (ee) and yield would depend on the choice of catalyst, solvent, and reaction conditions, none of which are documented for this compound.
Asymmetric Negishi Cross-Coupling Strategies
The Negishi cross-coupling reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, can also be rendered enantioselective. By employing chiral phosphine (B1218219) ligands, it is possible to asymmetrically couple arylzinc reagents with racemic secondary alkyl halides in what is known as a stereoconvergent coupling. This approach allows for the synthesis of enantioenriched products from a racemic starting material. Again, the application of this strategy specifically with this compound has not been reported in the available literature.
Retention of Configuration in Specific Transformations
In certain stereospecific reactions, the configuration of a chiral starting material is retained in the product. For organozinc reagents, this is often observed in cross-coupling reactions where a chiral secondary alkylzinc reagent is used. The mechanism of the transmetalation and reductive elimination steps in the catalytic cycle determines the stereochemical outcome. While high retention of configuration has been observed for other organozinc compounds, there is no specific information to confirm this for transformations involving this compound.
Broader Synthetic Utility and Future Research Directions
Integration into Multi-component Reactions and Complex Molecule Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient and atom-economical synthetic strategy. beilstein-journals.org Organozinc reagents are well-suited for MCRs due to their high functional group tolerance and moderate reactivity, which minimizes side reactions. researchgate.netrsc.org
A notable application for analogous organozinc compounds is the Mannich-like three-component synthesis of pharmaceutically active compounds. For instance, 2-chlorophenyl zinc bromide has been successfully employed in the synthesis of the antiplatelet agent Clopidogrel (B1663587). nih.govnih.gov This reaction involves the coupling of the organozinc reagent, an alkyl glyoxylate (B1226380), and a cyclic amine. nih.gov By analogy, (2-Chloro-4-fluorophenyl)Zinc bromide could be a key reactant in similar MCRs to generate novel, fluorinated derivatives of bioactive molecules. The presence of the fluorine atom could significantly modulate the pharmacological properties of the resulting compounds.
Beyond MCRs, the functional group tolerance of organozinc reagents makes them ideal for the synthesis of complex molecules without the need for extensive use of protecting groups. organicreactions.org They are pivotal in carbon-carbon bond-forming reactions, most famously in the palladium-catalyzed Negishi cross-coupling, which allows for the efficient connection of sp², sp³, and sp hybridized carbon centers. organicreactions.orgresearchgate.net
| Feature | Description | Relevance to this compound |
| Reaction Type | Multi-component Mannich-like reaction | Synthesis of complex α-amino acid derivatives and other bioactive scaffolds. |
| Reactants | 1. (2-Chloro-4-fluorophenyl)Zinc bromide2. Aldehyde (e.g., glyoxylate)3. Amine | Each component can be varied to create a large library of diverse molecules. |
| Key Advantage | High atom economy and step efficiency; rapid generation of molecular complexity. beilstein-journals.org | Allows for the direct incorporation of the 2-chloro-4-fluorophenyl group into drug-like molecules. |
| Potential Product | Fluorinated analogues of compounds like Clopidogrel or Ticlopidine (B1205844). nih.govnih.gov | The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. |
A hypothetical multi-component reaction utilizing this compound.
Strategies for Regioselective Functionalization of Polyhalogenated Arenes
The selective functionalization of aromatic rings containing multiple halogen atoms is a significant challenge in organic synthesis. The ability to target a specific carbon-halogen bond for reaction is crucial for constructing complex isomers. Organozinc chemistry offers powerful strategies to achieve this regioselectivity.
The formation of this compound from a precursor like 1-bromo-2-chloro-4-fluorobenzene (B27530) relies on the differential reactivity of carbon-halogen bonds. Generally, the order of reactivity for direct zinc insertion is C-I > C-Br > C-Cl, with C-F bonds being largely unreactive. This hierarchy allows for the selective oxidative addition of zinc into the carbon-bromine bond, leaving the chloro and fluoro substituents intact.
Advanced methods have been developed to enhance the efficiency and regioselectivity of these transformations. The use of activated zinc (e.g., Rieke® Zinc) or the addition of lithium chloride (LiCl) can facilitate the reaction under milder conditions. wikipedia.orguni-muenchen.de LiCl, in particular, aids by forming soluble organozinc adducts, removing them from the metal surface and driving the reaction forward. wikipedia.org Furthermore, bimetallic reagents have been developed for regioselective iodine/zinc or bromine/zinc exchange reactions on polyhalogenated substrates, providing another precise tool for generating specific organozinc intermediates. researchgate.net
| Method | Description | Regioselectivity Driver |
| Direct Zinc Insertion | Reaction of the polyhalogenated arene with activated zinc metal. | Inherent reactivity difference of C-X bonds (C-Br > C-Cl > C-F). |
| Halogen/Metal Exchange | Use of a more reactive organometallic (e.g., R₂Zn·2LiOR) to swap a halogen for zinc. researchgate.net | Kinetic or thermodynamic factors, often influenced by directing groups on the aromatic ring. |
| Turbo-Grignard Transmetalation | Formation of a Grignard reagent followed by transmetalation with a zinc halide (e.g., ZnBr₂). | Regioselectivity is determined in the initial Br/Mg exchange step. uni-muenchen.de |
Comparison of strategies for regioselective organozinc formation.
Green Chemistry Aspects and Sustainable Synthesis Approaches with Organozinc Reagents
A significant advance in the sustainable synthesis of organozinc reagents is the development of continuous flow processes. researchgate.net Preparing these sensitive reagents in a flow reactor offers numerous benefits over traditional batch methods:
Enhanced Safety: Only small amounts of the reactive organometallic are present at any given time, minimizing the risks associated with accumulation and potential exotherms.
Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher reproducibility and yields.
Scalability: Scaling up production is simpler and safer, moving from laboratory to pilot scale with greater ease.
These flow systems often utilize a packed bed of zinc metal, allowing for the continuous conversion of an organic halide solution into the corresponding organozinc reagent, which can then be directly channeled into a subsequent reaction. researchgate.net
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Green Advantage of Flow |
| Safety | Large quantities of reactive reagents are generated at once. | Small quantities are generated and consumed continuously. | Significantly reduced risk of thermal runaway. |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, flow rate, and residence time. | Higher yields, fewer byproducts, and greater consistency. researchgate.net |
| Scalability | Scaling up can be complex and hazardous. | Straightforward scaling by running the reactor for longer periods or using larger reactors. | Facilitates safer industrial production. |
| Reagent Stability | Reagents are often stored, risking decomposition over time. | Reagents are generated on-demand and used immediately. researchgate.net | Minimizes waste from reagent degradation. |
Comparison of batch versus continuous flow synthesis for organozinc reagents.
Emerging Catalytic Systems for this compound Reactivity
The utility of this compound is greatly expanded through the use of transition metal catalysts. While classic palladium-catalyzed Negishi coupling remains a cornerstone of its application, research into new catalytic systems aims to improve efficiency, reduce costs, and unlock novel reaction pathways.
Palladium and Nickel Catalysis: These remain the most widely used systems for cross-coupling reactions, enabling the formation of C-C bonds with aryl, vinyl, and alkyl halides or triflates.
Copper Catalysis: Copper salts can mediate a variety of transformations with organozinc reagents, including conjugate additions and couplings with organic electrophiles. organicreactions.org
Cobalt Catalysis: Cobalt-based catalysts are emerging as a cost-effective and powerful alternative to palladium. Cobalt bromide, for example, has been shown to effectively catalyze the formation of aryl zinc reagents from aryl bromides, which can then be used in subsequent multicomponent reactions. nih.gov
Photoredox Catalysis: Organozinc reagents are generally considered to be relatively weak nucleophiles. researchgate.net This characteristic opens up opportunities for photoredox catalysis, where light energy is used to generate highly reactive radical intermediates. This approach can enable transformations that are difficult to achieve under traditional thermal conditions, such as the coupling of organozincs with perfluorinated aromatics. researchgate.net
Interestingly, zinc salts like zinc bromide (ZnBr₂) can themselves act as Lewis acid catalysts in a wide range of organic reactions, such as cycloadditions and condensations, highlighting the versatile role of zinc in synthesis. bohrium.comresearchgate.net
| Catalyst System | Metal | Typical Reactions | Key Features |
| Negishi Coupling | Palladium (Pd), Nickel (Ni) | C(sp²)-C(sp²), C(sp²)-C(sp³) bond formation. | Broad scope, high functional group tolerance. organicreactions.org |
| Copper-Mediated | Copper (Cu) | Acylation, allylation, conjugate addition. | Cost-effective, complementary reactivity to Pd/Ni. organicreactions.org |
| Cobalt-Catalyzed | Cobalt (Co) | Cross-coupling, catalysis of organozinc formation. nih.gov | Earth-abundant metal, unique reactivity profiles. |
| Photoredox | Ruthenium (Ru), Iridium (Ir) | Radical-mediated C-C bond formation. | Access to novel reaction pathways under mild conditions. researchgate.net |
Overview of catalytic systems for aryl zinc halide reactivity.
Challenges and Opportunities in Organozinc Chemistry for Advanced Synthetic Transformations
Despite their extensive use, the full potential of organozinc reagents like this compound is still being explored. Overcoming existing challenges presents significant opportunities for innovation in synthetic chemistry.
Challenges:
Zinc Activation: The direct reaction of organic halides with bulk zinc metal is often slow and inefficient due to the formation of a passivating oxide layer. nih.gov This necessitates activation methods, such as using highly reactive Rieke zinc, or chemical treatment with agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.org
Moderate Reactivity: While their moderate reactivity is an advantage for chemoselectivity, it can also be a limitation, often requiring transition metal catalysis to achieve desired transformations where more potent Grignard or organolithium reagents might react directly. researchgate.netwikipedia.org
Handling and Stability: Like most organometallics, organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques for their preparation and use. wikipedia.org
Opportunities:
Novel Reagent Preparation: The development of more efficient, sustainable, and user-friendly methods for zinc activation and reagent synthesis, particularly through continuous flow technology, is a major area of opportunity. researchgate.netnih.gov
Catalyst Development: Designing new catalytic systems based on earth-abundant and non-toxic metals (e.g., iron, cobalt) can provide cheaper and more sustainable alternatives to palladium for cross-coupling reactions.
Asymmetric Synthesis: The use of chiral ligands in conjunction with organozinc additions to carbonyls and imines is a powerful strategy for the enantioselective synthesis of chiral alcohols and amines.
New Building Blocks: this compound itself represents an opportunity to create a portfolio of novel fluorinated compounds for applications in medicinal chemistry, agrochemicals, and materials science, where fluorine substitution is known to impart unique and beneficial properties.
The continued exploration of organozinc chemistry promises to deliver new tools for tackling complex synthetic challenges, enabling the efficient and sustainable construction of the functional molecules of the future.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (2-chloro-4-fluorophenyl)zinc bromide in laboratory settings?
- Methodology :
- Use a Grignard-type approach with zinc insertion into the corresponding aryl halide. For example, react 2-chloro-4-fluorobromobenzene with activated zinc dust (0.5–1.0 eq) in anhydrous THF or diethyl ether under inert atmosphere (N₂/Ar) .
- Monitor reaction progress via TLC or GC-MS. Purify via column chromatography under inert conditions to avoid hydrolysis.
- Characterize using /-NMR to confirm substitution patterns and quantify residual solvents .
Q. How can the stability of this compound be maintained during storage?
- Methodology :
- Store under inert gas (Ar) at –20°C in flame-dried glassware. Avoid moisture exposure by using molecular sieves (3Å) in storage vials .
- Test stability via periodic NMR analysis; degradation products (e.g., free aryl or ZnBr₂) indicate hydrolysis.
Q. What spectroscopic techniques are most effective for characterizing this organozinc compound?
- Methodology :
- NMR : , , and -NMR to confirm regiochemistry and detect impurities. Chemical shifts for fluorine () and zinc-coupled protons are diagnostic .
- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths/angles and validates structure .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Perform kinetic studies in solvents (THF, Et₂O, DMF) at varying temperatures (0–60°C). Use Pd-catalyzed Negishi couplings with aryl halides; monitor yields via HPLC.
- Data Analysis : Lower-polarity solvents (Et₂O) enhance nucleophilicity but slow reaction rates. Optimal balance: THF at 25°C (yields >80%) .
Q. What computational methods can predict the electronic effects of the 2-chloro-4-fluoro substituents on zinc coordination?
- Methodology :
- Use DFT calculations (Gaussian 16) to model charge distribution and frontier molecular orbitals. Compare Mulliken charges on Zn with experimental -NMR shifts .
- Correlate computational data with reactivity in transmetalation reactions (e.g., with CuCN·2LiCl).
Q. How do competing ligands (e.g., Br⁻, THF) affect the aggregation state of this compound?
- Methodology :
- Conduct -DOSY NMR to determine hydrodynamic radii in solution. Add ligands incrementally (0–5 eq Br⁻) and monitor changes in diffusion coefficients.
- Key Finding : Excess Br⁻ induces dimerization (via Zn-Br-Zn bridges), reducing reactivity in couplings .
Data Contradiction Analysis
Q. Conflicting reports on optimal Zn activation methods (e.g., Rieke vs. conventional Zn dust): How to resolve discrepancies?
- Methodology :
- Compare activation methods using kinetic profiling (in situ IR) and ICP-MS to quantify active Zn surface area.
- Resolution : Rieke Zn (higher surface area) accelerates insertion but increases byproduct formation (e.g., homocoupling). Use 10% Me₃SiCl additive to suppress side reactions .
Safety & Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



